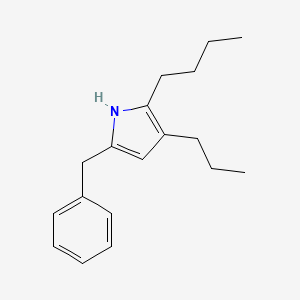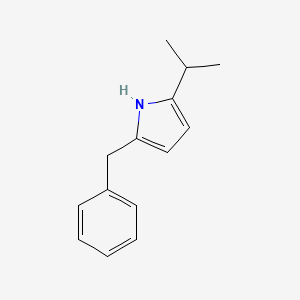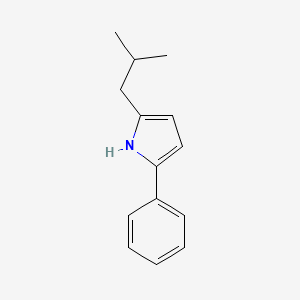
2-Isobutyl-5-phenyl-1H-pyrrole
Descripción general
Descripción
2-Isobutyl-5-phenyl-1H-pyrrole (2-IBPP) is a synthetic organic compound that has been widely studied for its potential use in a variety of applications. It is a versatile compound that has been investigated for its ability to act as an antioxidant, anti-inflammatory, and antimicrobial agent. 2-IBPP has been studied for its potential use in treating a variety of diseases and conditions, including cancer, Alzheimer’s disease, and Parkinson’s disease.
Aplicaciones Científicas De Investigación
Electronically Intercommunicating Iron Centers
Research on electronically intercommunicating iron centers in pyrrole derivatives, such as 2,5-diferrocenyl-1-phenyl-1H-pyrrole, has been conducted. This study investigated the electronic and structural properties of these compounds, highlighting their potential in electrochemical applications due to their remarkable electrochemical properties and electron delocalization (Hildebrandt et al., 2011).
Corrosion Inhibition
Pyrrole derivatives have been examined for their effectiveness as corrosion inhibitors. For instance, 1-phenyl-1H-pyrrole-2,5-dione and its derivatives were found to be efficient inhibitors for carbon steel corrosion in hydrochloric acid, demonstrating their significant potential in industrial applications (Zarrouk et al., 2015).
Cholesterol Biosynthesis Inhibition
Pyrrole-based compounds have been identified as inhibitors of HMG-CoA reductase, an enzyme crucial in cholesterol biosynthesis. Structural modifications at the 2- and 5-positions of the pyrrole nucleus were found to optimize potency, showing their potential in medicinal chemistry (Roth et al., 1990).
Synthesis of 2,5-Disubstituted Pyrroles
A study demonstrated the direct synthesis of 2,5-disubstituted pyrroles via dehydrogenative condensation of secondary alcohols and 1,2-amino alcohols. This method emphasizes the versatility and potential applications of pyrrole derivatives in organic synthesis (Siddiki et al., 2016).
Antitumor Compounds
Certain pyrrole derivatives have been identified with antitumor properties. For instance, compounds isolated from the spent broth of Taiwanofungus camphoratus cultures, including 3-isobutyl-1-methoxy-4-(4'-(3-methylbut-2-enyloxy)phenyl)-1H-pyrrole-2,5-dione, showed inhibitory effects on tumor cell proliferation (Jia et al., 2015).
Antimycobacterial Agents
Pyrrole derivatives, such as 1,5-diphenylpyrrole, have been explored for their antimycobacterial activity. Studies show that modifications to the phenyl rings can significantly influence their effectiveness against Mycobacterium tuberculosis (Biava et al., 2008).
Propiedades
IUPAC Name |
2-(2-methylpropyl)-5-phenyl-1H-pyrrole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N/c1-11(2)10-13-8-9-14(15-13)12-6-4-3-5-7-12/h3-9,11,15H,10H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ILBLCHLOEDMTBN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC1=CC=C(N1)C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Isobutyl-5-phenyl-1H-pyrrole | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



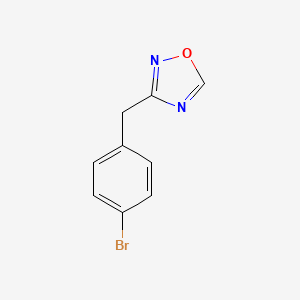

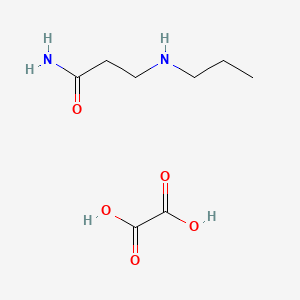
![4-[(2E)-3-Phenylprop-2-en-1-yl]piperidine, 95%](/img/structure/B6335720.png)
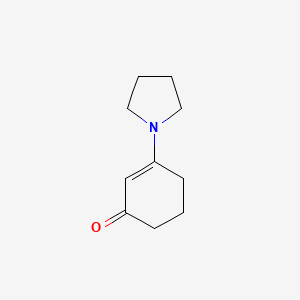
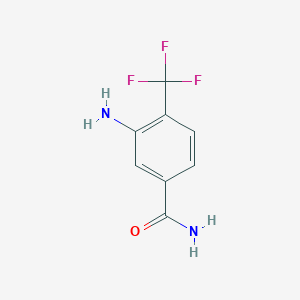


![Methyl 3',5'-dimethyl-[1,1'-biphenyl]-4-carboxylate](/img/structure/B6335752.png)


![2-(1H-Indol-3-ylmethyl)-1,4,5,6,7,8-hexahydrocyclohepta[b]pyrrole](/img/structure/B6335778.png)
